molecular formula C12H13BrN2O B8158359 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

Cat. No.: B8158359
M. Wt: 281.15 g/mol
InChI Key: OMBGEVMQIHWIEX-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a chemical compound that features a bromine atom, a tetrahydropyran ring, and a benzoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole typically involves the bromination of a benzoimidazole derivative followed by the introduction of a tetrahydropyran group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of benzoimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzoimidazole derivatives.

    Substitution: Formation of substituted benzoimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydropyran ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 4-Bromotetrahydropyran
  • 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine

Uniqueness

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is unique due to its specific combination of a bromine atom, a tetrahydropyran ring, and a benzoimidazole core. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-bromo-1-(oxan-4-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-1-2-12-11(7-9)14-8-15(12)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBGEVMQIHWIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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